molecular formula C10H9NO4 B1601302 Methyl 5-methoxybenzo[d]oxazole-2-carboxylate CAS No. 49559-57-1

Methyl 5-methoxybenzo[d]oxazole-2-carboxylate

Cat. No.: B1601302
CAS No.: 49559-57-1
M. Wt: 207.18 g/mol
InChI Key: MGZDRAKFWQDAIR-UHFFFAOYSA-N
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Description

Methyl 5-methoxybenzo[d]oxazole-2-carboxylate is a synthetic compound belonging to the oxazole family. It is characterized by its unique structure, which includes a benzo[d]oxazole ring substituted with a methoxy group at the 5-position and a carboxylate ester group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methoxybenzo[d]oxazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-methoxy-2-nitrobenzoic acid with methanol in the presence of a dehydrating agent, such as thionyl chloride, to form the corresponding methyl ester. This intermediate is then subjected to cyclization using a base, such as sodium methoxide, to yield the desired oxazole derivative .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, the use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxybenzo[d]oxazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 5-methoxybenzo[d]oxazole-2-carboxylic acid.

    Reduction: 5-methoxybenzo[d]oxazole-2-methanol.

    Substitution: 5-bromo-5-methoxybenzo[d]oxazole-2-carboxylate.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a precursor in the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 5-methoxybenzo[d]oxazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group enhances its binding affinity to these targets, while the carboxylate ester group facilitates its cellular uptake. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Methyl 5-methoxybenzo[d]oxazole-2-carboxylate can be compared with other oxazole derivatives, such as:

    2-methoxybenzo[d]oxazole: Lacks the carboxylate ester group, resulting in different chemical reactivity and biological activity.

    5-chlorobenzo[d]oxazole-2-carboxylate:

    2-ethoxybenzo[d]oxazole: The ethoxy group provides different steric and electronic effects compared to the methoxy group.

Properties

IUPAC Name

methyl 5-methoxy-1,3-benzoxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-13-6-3-4-8-7(5-6)11-9(15-8)10(12)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZDRAKFWQDAIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60538016
Record name Methyl 5-methoxy-1,3-benzoxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49559-57-1
Record name Methyl 5-methoxy-1,3-benzoxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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